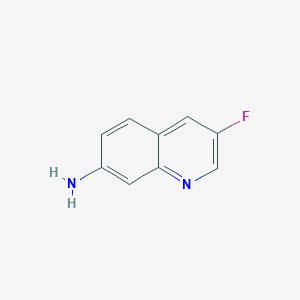

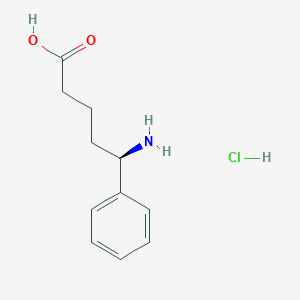

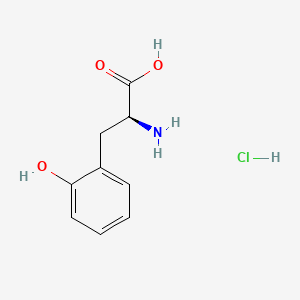

![molecular formula C12H23ClN2O2 B3028357 tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride CAS No. 1946021-32-4](/img/structure/B3028357.png)

tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride

Descripción general

Descripción

The compound tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate . These compounds are important intermediates in synthetic chemistry and can be used to access chemical spaces complementary to piperidine ring systems and have been involved in the synthesis of natural products with cytotoxic activity .

Synthesis Analysis

The synthesis of related compounds involves multiple steps that can be adapted to the synthesis of tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is described as efficient and scalable, involving selective derivatization on the azetidine and cyclobutane rings . Similarly, the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate from L-Serine involves several steps such as esterification, protection, and reduction reactions . These methods could potentially be modified to synthesize the target compound.

Molecular Structure Analysis

The molecular structure of tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride would likely feature a spirocyclic framework, as seen in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . The presence of a tert-butyl group suggests steric bulk that could influence the compound's reactivity and physical properties. The azaspiro moiety is a key structural element that can impart unique chemical properties and is a valuable motif in medicinal chemistry.

Chemical Reactions Analysis

While the specific chemical reactions of tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride are not detailed in the provided papers, the reactions of similar compounds can offer insights. The bifunctional nature of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate allows for selective derivatization, which could also be applicable to the target compound . The synthesis of related compounds involves various protection and deprotection steps, which are crucial in multi-step organic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride can be inferred from the properties of structurally related compounds. The tert-butyl group is known to impart solubility characteristics and can affect the boiling and melting points of the compound . The presence of the azaspiro structure could influence the compound's conformational stability and its ability to participate in hydrogen bonding, which would affect its solubility and reactivity .

Aplicaciones Científicas De Investigación

Isomorphous Crystal Structures

A study by Baillargeon et al. (2017) investigated isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, which include tert-butyl carbamate compounds. They explored the simultaneous hydrogen and halogen bonds on carbonyl groups, contributing to the understanding of molecular interactions and structures in this class of compounds (Baillargeon et al., 2017).

Synthesis Routes

Meyers et al. (2009) described efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound. This research highlighted its usefulness for further selective derivation, providing insights into novel compound synthesis (Meyers et al., 2009).

Diels‐Alder Reaction Preparation

Padwa et al. (2003) focused on the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan involving tert-butyl carbamate derivatives. This study is significant for understanding the synthesis of complex organic compounds (Padwa et al., 2003).

Acid-Catalyzed Rearrangement

Nativi et al. (1989) explored the acid-catalyzed rearrangement of tert-butyl azidoformate with various acetals. Their research provides valuable insights into the synthesis of protected amines and derivatives (Nativi et al., 1989).

Reagent for Introducing Boc Protecting Group

A study by Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids. This compound provides an alternative to other less stable compounds, highlighting advancements in the synthesis of protected amines (Rao et al., 2017).

Gabapentin-Base Synthesis

Amirani Poor et al. (2018) developed a method for producing biologically active compounds using tert-butyl carbamate derivatives in the synthesis process. This study contributes to the understanding of molecular interactions and the creation of novel compounds (Amirani Poor et al., 2018).

Synthesis of Jaspine B Intermediate

Tang et al. (2014) synthesized an intermediate of the natural product jaspine B, which showed cytotoxic activity against human carcinoma cell lines, using tert-butyl carbamate. This research contributes to the field of medicinal chemistry and drug synthesis (Tang et al., 2014).

Synthesis of 6-Azaspiro[4.3]Alkanes

Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes as new scaffolds for drug discovery, employing tert-butyl carbamate derivatives. This highlights the compound's role in the development of innovative pharmaceuticals (Chalyk et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(6-azaspiro[3.4]octan-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-7-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGBIUBJAZFIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC12CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride | |

CAS RN |

1946021-32-4 | |

| Record name | Carbamic acid, N-6-azaspiro[3.4]oct-1-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1946021-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.